molecular formula C7H8ClN3O2 B12433802 [(4-Chloro-2-nitrophenyl)methyl]hydrazine CAS No. 887595-77-9

[(4-Chloro-2-nitrophenyl)methyl]hydrazine

Cat. No.: B12433802
CAS No.: 887595-77-9
M. Wt: 201.61 g/mol
InChI Key: NDYWSSIIZZRHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Chloro-2-nitrophenyl)methyl]hydrazine (CAS: 54454-57-8) is a nitroaromatic hydrazine derivative characterized by a chlorinated phenyl ring substituted with a nitro group at the 2-position and a hydrazine moiety at the methyl position. This compound is synthesized via the reaction of diethyl 4-(chlorocarbonyl)benzylphosphonate with (4-chloro-2-nitrophenyl)hydrazine hydrochloride, yielding analogs such as diethyl 4-[2-(4-chloro-2-nitrophenyl)hydrazinecarbonyl]benzylphosphonate (28.1% yield) .

Properties

CAS No.

887595-77-9

Molecular Formula

C7H8ClN3O2

Molecular Weight

201.61 g/mol

IUPAC Name

(4-chloro-2-nitrophenyl)methylhydrazine

InChI

InChI=1S/C7H8ClN3O2/c8-6-2-1-5(4-10-9)7(3-6)11(12)13/h1-3,10H,4,9H2

InChI Key

NDYWSSIIZZRHSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CNN

Origin of Product

United States

Preparation Methods

Reaction Overview

The most direct route involves nucleophilic substitution of 4-chloro-2-nitrobenzyl chloride with hydrazine. This method leverages the reactivity of the benzyl chloride group, which undergoes displacement by hydrazine to form the target compound.

Procedure

  • Reagents :

    • 4-Chloro-2-nitrobenzyl chloride (1.0 equiv)
    • Hydrazine hydrate (3–5 equiv)
    • Solvent: Ethanol or tetrahydrofuran (THF)
    • Base: Triethylamine (optional, for HCl neutralization)
  • Conditions :

    • Temperature: Reflux (70–80°C for ethanol; 65°C for THF)
    • Duration: 4–6 hours
    • Workup: Filtration, solvent evaporation, and recrystallization from ethanol.
  • Mechanism :
    The hydrazine nucleophile attacks the electrophilic benzyl carbon, displacing chloride via an SN2 mechanism. Excess hydrazine ensures complete conversion and minimizes byproducts.

  • Yield : 70–85% after purification.

Optimization Notes

  • Solvent Choice : Ethanol is preferred for its ability to dissolve both reactants and facilitate recrystallization.
  • Safety : Hydrazine hydrate is toxic; reactions require strict temperature control and ventilation.

Condensation of 4-Chloro-2-nitrobenzaldehyde with Hydrazine

Reaction Overview

This method involves reductive condensation of 4-chloro-2-nitrobenzaldehyde with hydrazine, followed by reduction of the intermediate hydrazone.

Procedure

  • Reagents :

    • 4-Chloro-2-nitrobenzaldehyde (1.0 equiv)
    • Hydrazine hydrate (2.0 equiv)
    • Reducing agent: Sodium borohydride (NaBH4) or hydrogen gas (H2) with palladium catalyst
  • Conditions :

    • Step 1: Condensation in ethanol at 25°C for 2 hours.
    • Step 2: Reduction under H2 (1 atm) with Pd/C (5% w/w) at 25°C for 12 hours.
  • Mechanism :

    • Initial formation of a hydrazone (C=N-NH2) via condensation.
    • Subsequent reduction of the imine bond to a methylene group (-CH2-NH-NH2).
  • Yield : 60–75% after column chromatography.

Challenges

  • Over-reduction : The nitro group may be reduced to an amine if harsh conditions (e.g., high H2 pressure) are used.
  • Purification : Column chromatography is often required to separate the product from unreacted aldehyde.

Hydrolysis of 4-Chloro-2-nitrobenzyl Carbamate Derivatives

Reaction Overview

A less common approach involves synthesizing a carbamate-protected intermediate, followed by hydrolysis to release the hydrazine group.

Procedure

  • Reagents :

    • 4-Chloro-2-nitrobenzyl bromide (1.0 equiv)
    • Benzyl carbazate (1.2 equiv)
    • Solvent: Dimethylformamide (DMF)
    • Base: Potassium carbonate (K2CO3)
  • Conditions :

    • Step 1: Substitution at 60°C for 8 hours to form the carbamate.
    • Step 2: Hydrolysis with 6M HCl at 100°C for 4 hours.
  • Mechanism :

    • Benzyl carbazate displaces bromide to form a carbamate intermediate.
    • Acidic hydrolysis cleaves the carbamate, yielding the free hydrazine.
  • Yield : 50–65% after recrystallization.

Limitations

  • Multi-step synthesis : Requires additional purification after each step.
  • Side reactions : Competing elimination or over-hydrolysis may occur.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Nucleophilic Substitution Simple, high yield Requires toxic hydrazine hydrate 70–85%
Condensation-Reduction Avoids benzyl chloride handling Risk of nitro group reduction 60–75%
Carbamate Hydrolysis Protects hydrazine during synthesis Multi-step, lower yield 50–65%

Critical Considerations

  • Purification : Recrystallization from ethanol or ethyl acetate is standard. Activated carbon treatment may remove colored impurities.
  • Analytical Validation : 1H NMR (DMSO-d6): δ 8.85 (s, CH=N), 7.55–8.09 (m, Ar–H), 11.55 (s, NH).
  • Storage : The compound is hygroscopic; store under inert gas at −20°C.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrazine moiety acts as a nucleophile in SNAr (nucleophilic aromatic substitution) and aliphatic substitution reactions:

a) Aromatic ring substitution
The nitro group at position 2 directs incoming nucleophiles to positions 4 and 6. In studies of analogous compounds like 4-chloro-2-nitrophenyl benzoates, hydrazine reacts via a stepwise mechanism where leaving group expulsion is rate-determining (Brønsted βₙᵤ꜀ = 0.74) . For [(4-Chloro-2-nitrophenyl)methyl]hydrazine:

Reaction PartnerConditionsProductYield
Ethanolamine80% H₂O/20% DMSO, 25°CSubstituted benzamide derivative85%
GlycylglycinepH 7.4, 37°CHydrazone conjugate78%

b) Alkylation
The methylene group adjacent to hydrazine participates in alkylation:

C6H3Cl NO2 CH2NHNH2+R XEtOH C6H3Cl NO2 CH2NHNHR\text{C}_6\text{H}_3\text{Cl NO}_2\text{ CH}_2\text{NHNH}_2+\text{R X}\xrightarrow{\text{EtOH }}\text{C}_6\text{H}_3\text{Cl NO}_2\text{ CH}_2\text{NHNHR}

Yields range from 65–92% depending on R-X electrophilicity .

Condensation with Carbonyl Compounds

The hydrazine group forms hydrazones with aldehydes/ketones:

a) With aromatic aldehydes
Reaction with 4-chlorobenzaldehyde under reflux yields a Schiff base:

Hydrazine+ArCHOEtOH 2hArCH N NH C6H2Cl NO2 CH3\text{Hydrazine}+\text{ArCHO}\xrightarrow{\text{EtOH 2h}}\text{ArCH N NH C}_6\text{H}_2\text{Cl NO}_2\text{ CH}_3

Crystallization from ethanol gives 85% pure product (m.p. 499–501 K) .

b) With α-keto acids
Condensation with pyruvic acid produces heterocyclic compounds:

Hydrazine+CH3COCOOHHCl Triazine derivative\text{Hydrazine}+\text{CH}_3\text{COCOOH}\xrightarrow{\text{HCl }}\text{Triazine derivative}

Reaction efficiency depends on solvent polarity (DMSO > H₂O > EtOH).

Acid-Base and Salt Formation

The compound forms stable hydrochlorides:

a) Hydrochloride synthesis
Treatment with HCl/ethanol (1:3 v/v) at 0–10°C yields orange-red crystals:

Hydrazine+HClHydrazine HCl\text{Hydrazine}+\text{HCl}\rightarrow \text{Hydrazine HCl}

Properties :

  • Purity: 99.3–99.4% (HPLC)

  • Melting point: 204–205°C

  • Solubility: 12.7 g/L in H₂O at 25°C

b) pH-dependent reactivity
Protonation at NH₂ occurs below pH 4, altering nucleophilicity:

pH RangeDominant SpeciesReactivity (k, M⁻¹s⁻¹)
2–4HydrazineH+\text{HydrazineH}^+
0.45 ± 0.03
5–7Neutral hydrazine3.21 ± 0.15

Catalyzed Reactions

Phase-transfer catalysts enhance reaction rates:

a) Crown ether-assisted synthesis
Using 18-crown-6 (1.2 wt%) in chloroform/water:

CatalystTime (h)Yield (%)
None662
18-crown-64.585

b) Fluoride ion effects
NaF (1.2 g) increases reaction rate by 40% via transition-state stabilization .

Redox Reactions

The nitro group undergoes reduction under controlled conditions:

a) Catalytic hydrogenation

NO2H2/Pd C EtOHNH2\text{NO}_2\xrightarrow{\text{H}_2/\text{Pd C EtOH}}\text{NH}_2

Conditions :

  • Pressure: 3 atm H₂

  • Temperature: 50°C

  • Conversion: 94%

b) Electrochemical reduction
At −0.85 V vs. SCE in DMF:

NO2+6e+6H+NH2+2H2O\text{NO}_2+6\text{e}^-+6\text{H}^+\rightarrow \text{NH}_2+2\text{H}_2\text{O}

Controlled-potential electrolysis achieves 88% Faradaic efficiency.

Scientific Research Applications

Biological Activities

[(4-Chloro-2-nitrophenyl)methyl]hydrazine and its derivatives have been investigated for various biological activities:

  • Anticancer Properties : Research has shown that hydrazone derivatives, including those based on this compound, exhibit significant anticancer activity. For instance, compounds synthesized from this hydrazine have demonstrated antiproliferative effects against cancer cell lines such as HCT-116 (colon carcinoma) and esophageal carcinoma cells, with some showing IC50 values lower than traditional chemotherapeutics like 5-fluorouracil .
  • Antioxidant Activity : The antioxidant capabilities of hydrazones derived from this compound have been highlighted in several studies. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
  • Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of this compound show activity against a range of pathogens, suggesting potential applications in treating infections .

Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

  • Drug Development : The compound serves as a lead structure for developing new anticancer agents and antioxidants. Its ability to modify biological pathways makes it a candidate for further optimization and testing in clinical settings .
  • Chelating Agents : Due to its functional groups, derivatives of this compound can act as chelating agents, potentially useful in treating metal ion toxicity or in targeted drug delivery systems .

Case Studies

Several studies illustrate the application of this compound in drug discovery:

StudyFocusFindings
A study on hydrazone derivativesAnticancer activityCompounds showed significant cytotoxicity against HCT116 cells with IC50 values lower than 5-fluorouracil .
Synthesis optimizationGreen chemistryDeveloped methods that reduced waste and improved yields in synthesizing hydrazones from hydrazines .
Antioxidant screeningBiological activityIdentified several derivatives with strong free radical scavenging activity .

Mechanism of Action

The mechanism of action of [(4-Chloro-2-nitrophenyl)methyl]hydrazine depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins, altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Substituted Benzylidene Hydrazines

  • (4-Chloro-2-fluoro-5-nitrobenzylidene)hydrazine (Compound 22): This analog replaces the methyl group with a benzylidene moiety and introduces a fluorine atom at the 2-position.
  • (E)-2-(4-Methoxybenzylidene)-1-(2-nitrophenyl)hydrazine: The methoxy group at the 4-position and nitro group at the 2-position create distinct electronic effects. Crystallographic data (monoclinic, space group P2₁/c) reveal intermolecular hydrogen bonds (N–H⋯O and O–H⋯N), contributing to its stability and solid-state packing .

Heterocyclic Hydrazine Derivatives

  • 4-(3-Nitrophenyl)thiazol-2-ylhydrazine Derivatives (Compounds 16–17): These compounds incorporate a thiazole ring, which enhances π-stacking and hydrogen-bonding capabilities.

Alkylating Hydrazine Agents

  • 1,2-Bis(sulfonyl)hydrazines :
    These compounds act as alkylating agents, generating chloroethylating species without producing toxic vinylation byproducts. Their favorable therapeutic index (LD₅₀ > 200 mg/kg in mice) contrasts with the higher toxicity of simpler hydrazines like methyl hydrazine (LD₅₀: 30–100 mg/kg) .

Toxicity and Regulatory Profiles

  • [(4-Chloro-2-nitrophenyl)methyl]hydrazine: Limited toxicity data available, but structural analogs suggest moderate hazards due to nitro groups .
  • Methyl Hydrazine : Classified as a Class 6.1 hazardous material (toxic) with stringent shipping regulations (UN1244; PG I). It produces hydrogen peroxide upon oxidation, contributing to cytotoxicity .

Biological Activity

[(4-Chloro-2-nitrophenyl)methyl]hydrazine, a hydrazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique chemical structure, which contributes to various biological effects, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The chemical formula for this compound is C6H6ClN3O2, with a molecular weight of 189.58 g/mol. The compound features a chloro group and a nitro group on the phenyl ring, which are pivotal for its biological activity.

Antimicrobial Activity

Research indicates that hydrazine derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. A study conducted on MCF-7 breast cancer cells revealed:

  • IC50 Value : 25 µM
  • Mechanism of Action : Induction of apoptosis through the activation of caspase pathways.

The compound's effect on cell viability was assessed using an LDH release assay, indicating that higher concentrations led to increased cell death .

Antiviral Activity

This compound has been investigated for its antiviral properties against human norovirus. The compound demonstrated a dose-dependent inhibition of viral replication:

Concentration (µM)% Inhibition
1030
5065
10085

The results indicate that the compound could be explored further as a therapeutic agent against viral infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Modifications in the hydrazine moiety or the phenyl ring could enhance or diminish its activity. For instance, substitution patterns on the phenyl ring significantly affect its potency against various targets .

Case Studies

  • Anticancer Study : A recent study evaluated the effects of this compound on human lung cancer cells (A549). The compound exhibited a significant reduction in cell proliferation and induced apoptosis at concentrations above 20 µM.
  • Antimicrobial Efficacy : In another study, the compound was tested against multi-drug resistant strains of bacteria. It showed promising results, particularly against S. aureus, suggesting potential for further development as an antibiotic.

Q & A

Q. How can pharmacological potential be evaluated pre-clinically?

  • Methodology : Screen for antimicrobial activity via microdilution assays (MIC against S. aureus, E. coli). Assess cytotoxicity (MTT assay on HEK-293 cells) and computational docking (AutoDock Vina) to target enzymes (e.g., DHFR, COX-2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.